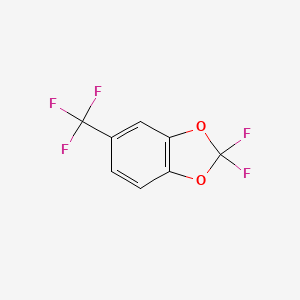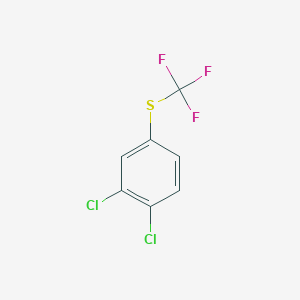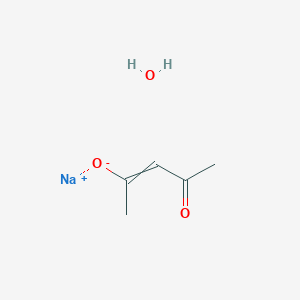
Sodium 2,4-pentanedionate hydrate, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2,4-pentanedionate hydrate, also known as sodium 4-oxopent-2-en-2-olate, is a chemical compound with the molecular formula C5H7NaO2 . It is used as a pharmaceutical intermediate . The compound is soluble in water .
Molecular Structure Analysis
The molecular weight of Sodium 2,4-pentanedionate hydrate is 122.10 g/mol . The IUPAC name for the compound is sodium 4-oxopent-2-en-2-olate . The compound’s structure can be represented by the SMILES notation [Na+].CC([O-])=CC©=O .Physical And Chemical Properties Analysis
Sodium 2,4-pentanedionate hydrate appears as a white to pale cream powder . It is soluble in water . The compound has a melting point range of 228°C to 230°C . The compound may contain small amounts of sodium hydroxide .Wissenschaftliche Forschungsanwendungen
Catalyst in Lactic Acid Conversion
Sodium salts, including sodium 2,4-pentanedionate hydrate, have been studied as catalysts for the conversion of lactic acid to 2,3-pentanedione. Research has shown that the yield and selectivity toward 2,3-pentanedione are optimal under certain conditions. Sodium lactate, formed during the reaction, is believed to be an intermediate in 2,3-pentanedione formation, playing a crucial role in the conversion process (Tam et al., 1997), (Wadley et al., 1997), (Gunter et al., 1995).
Synthesis of Complex Compounds
The compound has been used in the synthesis of various complex organic compounds. For instance, a superior method for the synthesis of 1-Phenyl-2,4-pentanedione has been introduced, utilizing sodium 2,4-pentanedionate as a key reagent (Wei, 2010). Additionally, it is involved in the synthesis of multifunctionalized 5-alkylidene-3-pyrrolin-2-ones, showcasing its versatility in organic chemistry applications (Liu et al., 2022).
Supramolecular Chemistry and Photoactive Systems
Sodium 2,4-pentanedionate hydrate has found application in the construction of 3-substituted 2,4-pentadionate ligands. These ligands are crucial in the synthesis of multichromophoric complexes and in the incorporation into mesomorphic and macromolecular structures. This is particularly significant in controlling energy and electron transfer processes in photoactive systems, illustrating the compound's role in advanced material science (Olivier et al., 2011).
Safety and Hazards
Sodium 2,4-pentanedionate hydrate should be stored in a cool place and the container should be kept tightly closed in a dry and well-ventilated place . It is incompatible with strong oxidizing agents, water/moisture, and acids . The compound may cause immediate or delayed burns to the eyes, irritation and caustic burns to the skin, and sneezing, irritation, and burns if inhaled .
Wirkmechanismus
Target of Action
Sodium 2,4-pentanedionate hydrate, also known as Sodium acetylacetonate monohydrate, is primarily used as a pharmaceutical intermediate . It is often used as a precursor for metal complexes in organic synthesis due to its excellent chelating ability . The primary targets of this compound are therefore the metal ions in these complexes.
Mode of Action
The compound acts by chelating with metal ions, forming stable complexes. This interaction results in changes to the chemical properties of the metal ions, allowing them to participate in various chemical reactions .
Biochemical Pathways
The exact biochemical pathways affected by Sodium 2,4-pentanedionate hydrate depend on the specific metal ions it complexes with and the subsequent reactions these complexes undergo. In general, it can influence a wide range of reactions in organic synthesis, including catalysis and indicator reactions in chemical analysis .
Pharmacokinetics
As a pharmaceutical intermediate, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Sodium 2,4-pentanedionate hydrate would depend on the final pharmaceutical compound it is used to synthesize. It is soluble in water , which could potentially enhance its bioavailability.
Result of Action
The molecular and cellular effects of Sodium 2,4-pentanedionate hydrate’s action are largely dependent on the specific reactions it is involved in. As a chelating agent, it can influence the reactivity of metal ions, potentially leading to various downstream effects in biochemical reactions .
Action Environment
The action, efficacy, and stability of Sodium 2,4-pentanedionate hydrate can be influenced by various environmental factors. For instance, it is hygroscopic and sensitive to exposure to moist air or water . Therefore, it should be stored in a cool, dry, and well-ventilated place . It is also incompatible with strong oxidizing agents and acids .
Biochemische Analyse
Biochemical Properties
Sodium 2,4-pentanedionate hydrate is soluble in water It is involved in various biochemical reactions
Cellular Effects
It is known to be used as a pharmaceutical intermediate , which suggests it may have some influence on cell function.
Molecular Mechanism
As a pharmaceutical intermediate , it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Eigenschaften
IUPAC Name |
sodium;4-oxopent-2-en-2-olate;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2.Na.H2O/c1-4(6)3-5(2)7;;/h3,6H,1-2H3;;1H2/q;+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDRZWCRRJOZNR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)[O-].O.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

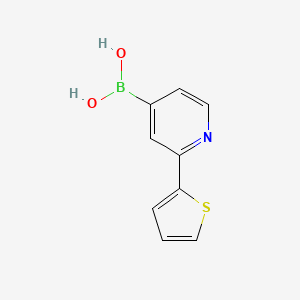
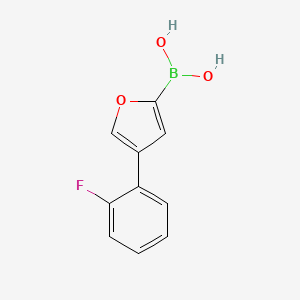




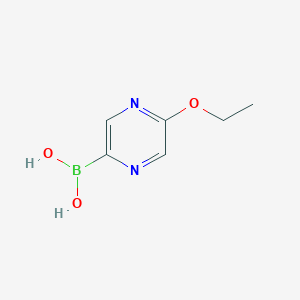
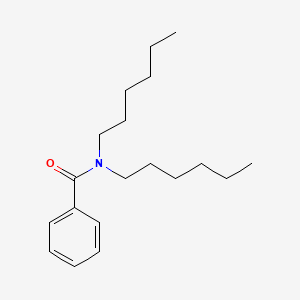
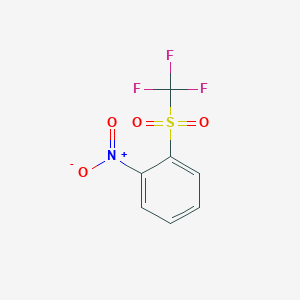

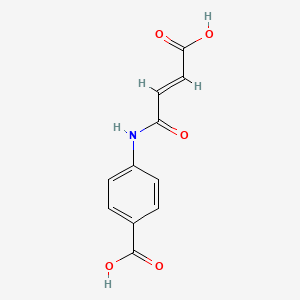
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy)]benzaldehyde; 98%](/img/structure/B6342501.png)
